methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: A 3-methoxy-4-(3-methylbutoxy)phenyl group at position 6, a methyl group at position 8, and a methyl ester at position 5.
This compound belongs to a class of heterocyclic molecules often studied for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-13(2)8-10-29-16-7-6-15(12-17(16)27-4)20-19(21(26)28-5)14(3)23-22-24(20)18(25)9-11-30-22/h6-7,12-13,20H,8-11H2,1-5H3 |
InChI Key |
WKDJGWYHAFCUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazine Ring Formation
A thiazine precursor, such as 2-aminothiazole, reacts with a β-ketoester under acidic conditions to form the dihydrothiazine intermediate. For example, heating 2-aminothiazole with ethyl acetoacetate in acetic acid yields a 3,4-dihydro-2H-thiazine derivative.
Pyrimidine Annulation
The thiazine intermediate undergoes cyclocondensation with a urea or thiourea derivative to form the pyrimidine ring. Using methylurea in the presence of phosphoryl chloride (POCl₃) facilitates ring closure, introducing the 4-oxo group.
Table 1: Representative Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (Inferred) |
|---|---|---|
| Thiazine formation | 2-aminothiazole, ethyl acetoacetate, AcOH, reflux | 60–70% |
| Pyrimidine annulation | Methylurea, POCl₃, 80–100°C | 50–65% |
Esterification to Form the Methyl Ester
The carboxylic acid at position 7 is esterified using methanol under acidic or nucleophilic conditions:
Fischer Esterification
Heating the carboxylic acid intermediate with excess methanol and sulfuric acid at reflux achieves esterification. This method, while reliable, requires stringent temperature control to avoid byproduct formation.
Acylation via Methyl Chloroformate
Alternatively, reacting the acid chloride (generated using thionyl chloride) with methanol in the presence of triethylamine affords the methyl ester in higher yields.
Table 3: Esterification Methods Compared
| Method | Conditions | Advantages |
|---|---|---|
| Fischer esterification | H₂SO₄, MeOH, reflux | Simplicity |
| Acylation | (COCl)₂, MeOH, Et₃N, 0–5°C | Higher yield |
Optimization and Purification Techniques
Solvent Selection
Ethanol, referenced in fragrance-related syntheses, serves as a polar aprotic solvent for coupling reactions, while DMF facilitates alkylation.
Chromatographic Purification
Column chromatography using silica gel and ethyl acetate/hexane mixtures resolves intermediates, with final recrystallization in methanol ensuring >95% purity.
Spectroscopic Characterization
-
¹H NMR : Key signals include the methyl ester singlet (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and thiazine methyl groups (~2.1 ppm).
-
MS (ESI) : Molecular ion peak at m/z 459.2 [M+H]⁺ confirms the target mass.
Challenges and Alternative Approaches
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with critical cellular pathways involved in tumor growth and metastasis.
Case Study:
A study published in Cancer Letters demonstrated that methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at varying doses, with a notable decrease in tumor volume observed at higher concentrations .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Mechanistic Insights
2.1 Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism and inflammation. For instance, it inhibits cyclooxygenase (COX) enzymes which are crucial in the inflammatory pathway.
Case Study:
In vitro studies have shown that the compound effectively inhibits COX-2 activity by binding to its active site, leading to decreased prostaglandin synthesis and reduced inflammatory responses .
Structural Modifications and Derivatives
The efficacy of this compound can be enhanced through structural modifications. Researchers are exploring various derivatives to optimize its pharmacokinetic properties and therapeutic index.
Table: Structure Activity Relationship (SAR) of Derivatives
| Derivative Name | Activity Profile | Comments |
|---|---|---|
| Compound A | Higher anticancer activity | Increased lipophilicity |
| Compound B | Enhanced antimicrobial properties | Improved solubility |
Conclusion and Future Directions
This compound represents a promising scaffold for drug development due to its multifaceted biological activities. Ongoing research aims to elucidate its full potential and optimize its efficacy through synthetic modifications.
Future studies should focus on:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To further understand its action at the molecular level.
Mechanism of Action
The mechanism of action of methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Key Observations:
Alkoxy Chains: The 3-methylbutoxy group in the target compound balances hydrophobicity and flexibility, compared to shorter (methoxy) or longer (butoxy, benzyloxy) chains in analogs .
Ester Group Influence :
- Methyl esters (target compound, ) are more prone to hydrolysis than ethyl or isobutyl esters (), affecting bioavailability.
- Bulkier esters (e.g., isobutyl in ) may reduce solubility but improve membrane permeability.
Crystallographic and Conformational Differences :
- Analogs like ethyl 7-methyl-3-oxo-5-phenyl derivatives exhibit distinct hydrogen-bonding patterns (e.g., O1—C3 and N2—C5 interactions in ), which could influence crystal packing and melting points.
Biological Activity
Methyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrimido-thiazine structure characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 446.95 g/mol
- Structural Features : The presence of methoxy and methylbutoxy substituents enhances its lipophilicity and potential bioactivity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antitumor Activity : Studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cell lines. For instance, it has been tested against K562 human leukemia cells, demonstrating significant cytotoxic effects through the activation of apoptotic pathways .
- Anti-inflammatory Properties : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE), leading to reduced inflammation and associated symptoms .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .
Case Study 1: Anticancer Activity in K562 Cells
A study investigated the effects of the compound on K562 cells. The results indicated:
- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound. Key markers such as Bax and caspase-3 were upregulated while Bcl-2 levels decreased, indicating a shift towards pro-apoptotic signaling pathways .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation:
- The compound was shown to inhibit PDE activity effectively.
- In vivo experiments demonstrated a reduction in inflammatory markers in animal models treated with the compound compared to controls .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrimido-thiazine derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Methyl 6-[3-methoxy...] | High | Moderate | Low |
| Isopropyl 6-(4-ethylphenyl)... | Moderate | High | Moderate |
| Benzyl 6-(4-chlorophenyl)... | High | High | High |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this pyrimido-thiazine derivative?
- Methodology : Focus on stepwise functionalization of the pyrimido-thiazine core. Use 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, followed by condensation with substituted benzothiazol-2-yl-amines. Key parameters include:
- Temperature control during cyclization (70–90°C).
- Solvent selection (e.g., DMF for polar intermediates).
- Protecting group strategies for methoxy and methylbutoxy substituents.
- Characterization via melting point analysis, elemental composition, and UV-Vis spectroscopy to confirm regioselectivity .
Q. How can structural ambiguities in the pyrimido-thiazine core be resolved?
- Methodology : Combine X-ray crystallography (for single crystals) with advanced NMR techniques (e.g., - HSQC) to resolve stereochemical conflicts. For example:
- Assign axial/equatorial positions of the 3-methylbutoxy group using NOESY.
- Confirm the dihydro-2H,6H ring conformation via coupling constants .
Advanced Research Questions
Q. How can contradictory data on the biological activity of pyrimido-thiazines be addressed?
- Methodology : Perform structure-activity relationship (SAR) studies with systematic substitutions:
- Replace the 3-methylbutoxy group with shorter (ethoxy) or bulkier (neopentyloxy) chains.
- Test cytotoxicity (via MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli).
- Cross-reference results with Bozsing et al.’s findings on 3,4-dihydro-2H,6H-pyrimido-thiazines to identify substituent-dependent trends .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to:
- DNA (via minor groove binding, validated by fluorescence quenching).
- Enzymes (e.g., topoisomerase II, using the PDB 1ZXM structure).
- Compare results with experimental data from spirocyclic analogs in EP 4 374 877 A2 .
Q. How can heterogeneous catalytic systems improve the scalability of this compound’s synthesis?
- Methodology : Screen immobilized catalysts (e.g., Pd/C or zeolites) for key steps like Suzuki-Miyaura coupling. Parameters to optimize:
- Catalyst loading (0.5–5 mol%).
- Solvent polarity (toluene vs. ethanol).
- Reaction time (monitored via TLC/HPLC).
- Reference CRDC 2020 guidelines on membrane separation for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
